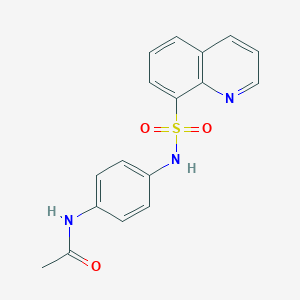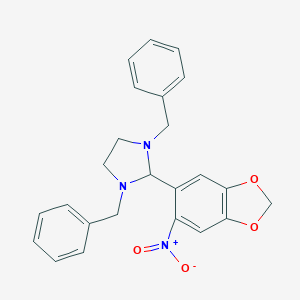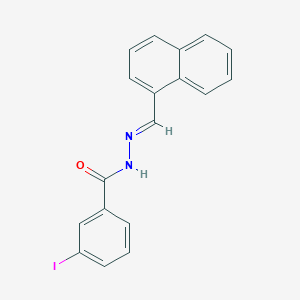
N-(4-(quinoline-8-sulfonamido)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(quinoline-8-sulfonamido)phenyl)acetamide: is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound, also known as QSA-1, is characterized by its molecular formula C17H15N3O3S and a molecular weight of 341.4 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(quinoline-8-sulfonamido)phenyl)acetamide typically involves the reaction of quinoline-8-sulfonyl chloride with 4-aminophenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide linkage . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-(quinoline-8-sulfonamido)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-(4-(quinoline-8-sulfonamido)phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: The compound finds applications in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-(4-(quinoline-8-sulfonamido)phenyl)acetamide involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation . By inhibiting DHFR, the compound can exert antimicrobial and anticancer effects. Additionally, it may interact with other enzymes and pathways, contributing to its broad spectrum of biological activities .
Vergleich Mit ähnlichen Verbindungen
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
- 2-(arylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamides
Comparison: N-(4-(quinoline-8-sulfonamido)phenyl)acetamide is unique due to its quinoline moiety, which imparts distinct biological activities compared to other sulfonamide derivatives . The presence of the quinoline ring enhances its ability to interact with specific molecular targets, making it a valuable compound for therapeutic applications .
Eigenschaften
IUPAC Name |
N-[4-(quinolin-8-ylsulfonylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-12(21)19-14-7-9-15(10-8-14)20-24(22,23)16-6-2-4-13-5-3-11-18-17(13)16/h2-11,20H,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRDOQHLQDKVST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-isopropylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B387581.png)

![(4E)-N1,N1-DIETHYL-N4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]BENZENE-1,4-DIAMINE](/img/structure/B387584.png)
![2-{[(4-Anilinophenyl)imino]methyl}-5-(diethylamino)phenol](/img/structure/B387587.png)

![3,3'-dimethyl-N,N'-bis[(E)-(5-methylthiophen-2-yl)methylidene]biphenyl-4,4'-diamine](/img/structure/B387589.png)
![4-{[(3-Bromo-4-methylphenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B387590.png)

![4-{2-[4-(acetyloxy)-3-methoxybenzylidene]carbohydrazonoyl}-2-methoxyphenyl acetate](/img/structure/B387595.png)
![(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B387596.png)

![4,5-Dichloro-2-[(4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B387599.png)


